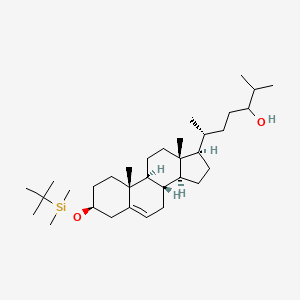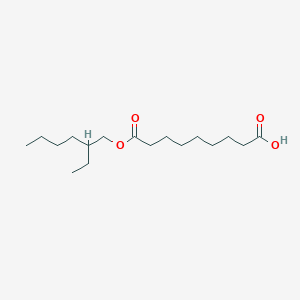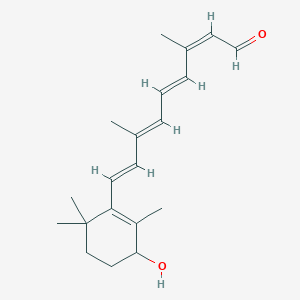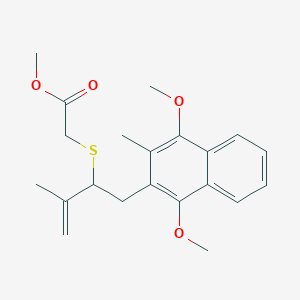
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt, commonly known as THFA-pTSA, is a synthetic derivative of tetrahydrofolic acid (THF) that is widely used in scientific research. THFA-pTSA is a water-soluble salt of THF, which is an essential cofactor in many biochemical processes. THFA-pTSA is used in a variety of applications such as enzyme inhibition, protein purification, and drug development.
Mecanismo De Acción
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA acts as a reversible inhibitor of enzymes such as DHFR. The mechanism of action of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA involves the binding of the pTSA group to the active site of the enzyme, which prevents the enzyme from binding to its substrate. The binding of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA to the enzyme is reversible, which allows it to be used as a reversible inhibitor in enzyme inhibition studies.
Biochemical and Physiological Effects
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has been shown to inhibit the activity of DHFR in vitro, which leads to the accumulation of dihydrofolate (DHF) in the cell. This accumulation of DHF can lead to the inhibition of other enzymes involved in folate metabolism, such as thymidylate synthase (TS). Inhibition of TS can lead to the accumulation of thymidine monophosphate (TMP), which can inhibit DNA replication. Additionally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has been shown to inhibit thymidylate synthase in vivo, which can lead to the inhibition of DNA synthesis and cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has several advantages for use in lab experiments. It is a water-soluble salt of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt, which makes it easy to use in aqueous solutions. Additionally, it is a reversible inhibitor of enzymes, which allows it to be used in enzyme inhibition studies. However, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA also has some limitations for use in lab experiments. It is not as potent as other inhibitors, such as methotrexate, which can make it difficult to use in some experiments. Additionally, it can be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA has many potential applications in scientific research, and there are several future directions that could be explored. One potential application is in drug development, as (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used to study drug-target interactions. Additionally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used in enzyme inhibition studies to study the regulation of enzymes involved in folate metabolism. Furthermore, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used in protein purification studies to isolate and purify proteins of interest. Finally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA could be used to study the biochemical and physiological effects of (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt, as well as its role in cellular processes.
Métodos De Síntesis
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is synthesized through a reaction between (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt and p-toluenesulfonic acid (pTSA). In this reaction, the carboxylic acid group of pTSA is protonated by (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt and forms an ester bond. The reaction is typically conducted in an aqueous medium at pH 5-7. The product is then isolated and purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is widely used in scientific research due to its versatile properties. It is used in enzyme inhibition studies as a reversible inhibitor of enzymes such as dihydrofolate reductase (DHFR). (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is also used in protein purification as a substrate for affinity chromatography. Additionally, (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate SaltA-pTSA is used in drug development as a substrate for drug-target interactions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt involves the conversion of p-aminobenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "p-Aminobenzoic acid", "Methanol", "Dimethylamine", "Formic acid", "Toluene", "Sulfuric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: p-Aminobenzoic acid is reacted with methanol and sulfuric acid to form methyl p-aminobenzoate.", "Step 2: Methyl p-aminobenzoate is reacted with dimethylamine and formic acid to form N,N-dimethyl-methyl p-aminobenzoate.", "Step 3: N,N-dimethyl-methyl p-aminobenzoate is reacted with toluene and sulfuric acid to form N,N-dimethyl-methyl p-toluenesulfonate.", "Step 4: N,N-dimethyl-methyl p-toluenesulfonate is reacted with sodium hydroxide to form (6S)-Tetrahydrofolic Acid Dimethyl Ester.", "Step 5: (6S)-Tetrahydrofolic Acid Dimethyl Ester is reacted with hydrochloric acid to form (6S)-Tetrahydrofolic Acid.", "Step 6: (6S)-Tetrahydrofolic Acid is reacted with sodium bicarbonate and ethyl acetate to form (6S)-Tetrahydrofolic Acid Dimethyl Ester p-Toluenesulfonate Salt." ] } | |
Número CAS |
319919-91-0 |
Fórmula molecular |
C₂₁H₂₇N₇O₆.C₇H₈O₃S |
Peso molecular |
473.481722 |
Sinónimos |
N-[4-[[[(6S)-2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid Dimethyl Ester Mono(4-methylbenzenesulfonate); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)



![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)

